Bucillamine, chemically known as N-(2-mercapto-2-methylpropionyl)-L-cysteine, is a synthetic cysteine derivative with two donatable thiol groups. [] It is classified as a disease-modifying antirheumatic drug (DMARD) and exhibits immunomodulatory and antioxidant properties. [, , ] Bucillamine is of significant interest in scientific research due to its potential therapeutic applications in various inflammatory and oxidative stress-related conditions. [, , , ]
Bucillamine is derived from the amino acid cysteine, making it a cysteine derivative. It falls under the category of disease-modifying antirheumatic drugs (DMARDs) and is known for its immunomodulatory effects, which include inhibition of B- and T-cell functions . Its classification as a thiol donor distinguishes it from other DMARDs, providing unique mechanisms of action related to oxidative stress management.
Bucillamine can be synthesized through several methods, with one notable approach involving the reaction of thiol compounds with specific alkanoic acids. A recent patent describes a method where 5,5-dimethyl-2-thione-4-ketone is synthesized from a-bromo alkanoic acids via a series of reactions involving xanthogenic acid and sulfur oxychloride. This process yields high purity intermediates that can subsequently be converted into Bucillamine through condensation with L-cysteine hydrochloride in an alkaline environment .
Key synthesis parameters include:
Bucillamine's molecular structure is characterized by the presence of two thiol groups (-SH), which are crucial for its biological activity. The compound can be represented by the following chemical formula:
Bucillamine participates in various chemical reactions, primarily involving redox processes due to its thiol groups. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing cellular damage.
The primary mechanism of action of Bucillamine involves its role as a thiol donor, which significantly increases intracellular levels of glutathione. This process is mediated through the activation of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to enhanced expression of antioxidant enzymes .
Bucillamine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₅H₁₀N₂O₂S₂ |
Molecular Weight | 178.27 g/mol |
Melting Point | 88–90 °C |
Solubility | Soluble in water |
pH (solution) | Neutral (around pH 7) |
These properties facilitate its use in therapeutic applications, particularly in aqueous formulations for intravenous administration.
Bucillamine has diverse applications in medicine:
Bucillamine (N-(2-mercapto-2-methylpropionyl)-L-cysteine) emerged in the 1970s as a rationally designed disease-modifying antirheumatic drug (DMARD) targeting rheumatoid arthritis (RA). Its development was driven by the need to enhance the efficacy and reduce the toxicity of early thiol-based therapies like gold thiomalate. As a cysteine derivative, bucillamine leverages the redox-modulating capacity of thiol groups (–SH), which disrupt pathogenic immune cascades in RA by scavenging reactive oxygen species (ROS) and inhibiting nuclear factor kappa B (NF-κB) signaling [3] [5]. Structurally, bucillamine was engineered to optimize thiol bioavailability, incorporating two free thiol groups—a key innovation over mono-thiol predecessors. This design significantly increased its antioxidant capacity, measured at 16-fold greater potency than N-acetylcysteine (NAC) in vivo [3] [5]. Early pharmacokinetic studies confirmed rapid absorption and a plasma half-life of ~1.5 hours, supporting its clinical utility [5].
Table 1: Evolution of Thiol-Based DMARDs
Compound | Key Structural Features | Thiol Groups | *Relative Antioxidant Potency |
---|---|---|---|
Gold thiomalate | Gold complexed with thiomalic acid | 1 | 1x |
D-penicillamine | β-dimethylcysteine | 1 | 3x |
Bucillamine | N-(2-mercapto-2-methylpropionyl)-L-cysteine | 2 | 16x |
*Compared to N-acetylcysteine (NAC) as baseline [3] [5]
Bucillamine belongs to a class of thiol-based DMARDs that includes d-penicillamine and tiopronin, sharing core mechanistic actions but differing in molecular architecture and bioactivity. D-penicillamine (β,β-dimethylcysteine) features a single thiol group and a dimethyl-substituted backbone, while tiopronin (N-(2-mercaptopropionyl)glycine) is structurally homologous to bucillamine but lacks its cysteine-derived moiety. Crucially, bucillamine’s dual-thiol configuration enables enhanced disulfide bond formation with cell surface proteins, modulating T-cell activation and cytokine production more effectively than its analogues [1] [5].
Clinical comparisons reveal distinct pharmacodynamic profiles:
Table 2: Structural and Functional Comparison of Key Thiol-Based DMARDs
Parameter | D-penicillamine | Tiopronin | Bucillamine |
---|---|---|---|
Chemical Structure | β,β-dimethylcysteine | N-(2-Mercaptopropionyl)glycine | N-(2-Mercaptopropionyl)-L-cysteine |
Molecular Weight | 149.2 g/mol | 163.2 g/mol | 223.3 g/mol |
Thiol Groups | 1 | 1 | 2 |
VEGF Inhibition | Moderate | Weak | Strong (IC₅₀ ~15 μM) |
Primary Clinical Use | RA, Wilson's disease | Cystinuria, RA | RA (Japan/Korea) |
Bucillamine synthesis begins with L-cysteine as the chiral precursor, leveraging its native thiol group for functionalization. The core process involves:
Key synthetic challenges include oxidation of thiols to disulfides during purification and racemization at cysteine’s chiral center. Process innovations addressed these:
Bioactivity optimization focused on enhancing thiol stability and target engagement:
Recent advances explore prodrug formulations (e.g., S-acetylated derivatives) to reduce gastric oxidation and increase oral bioavailability. In vitro studies confirm 3-fold higher lymphocyte uptake of prodrugs versus native bucillamine [3] [5].
While originally developed for RA, bucillamine’s mechanism supports novel applications:
Table 3: Novel Investigational Applications of Bucillamine
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7